molecular formula C17H14F2N2O2 B2534204 N-benzyl-N-(cyanomethyl)-2-(2,4-difluorophenoxy)acetamide CAS No. 1252357-47-3

N-benzyl-N-(cyanomethyl)-2-(2,4-difluorophenoxy)acetamide

Cat. No. B2534204
CAS RN: 1252357-47-3
M. Wt: 316.308
InChI Key: ZURDUTIILOWPHD-UHFFFAOYSA-N
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Description

N-benzyl-N-(cyanomethyl)-2-(2,4-difluorophenoxy)acetamide is a chemical compound that is widely used in scientific research. This compound is known for its ability to inhibit the activity of certain enzymes and receptors, which makes it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-(cyanomethyl)-2-(2,4-difluorophenoxy)acetamide involves the inhibition of certain enzymes and receptors. This compound binds to the active site of PKC and prevents its activation, which in turn inhibits downstream signaling pathways. Similarly, this compound binds to the acetylcholine receptor and prevents the binding of acetylcholine, which results in the inhibition of nerve impulse transmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme or receptor that it inhibits. Inhibition of PKC can result in the inhibition of cell proliferation, differentiation, and apoptosis, while inhibition of the acetylcholine receptor can result in the inhibition of nerve impulse transmission.

Advantages and Limitations for Lab Experiments

The advantages of using N-benzyl-N-(cyanomethyl)-2-(2,4-difluorophenoxy)acetamide in lab experiments include its high potency and specificity for certain enzymes and receptors, which allows for precise control over biological processes. However, one limitation of using this compound is its potential toxicity, which can affect the viability of cells and tissues.

Future Directions

There are several future directions for the use of N-benzyl-N-(cyanomethyl)-2-(2,4-difluorophenoxy)acetamide in scientific research. One potential application is in the study of cancer, where the inhibition of PKC has been shown to have anti-tumor effects. Another potential application is in the study of neurodegenerative diseases, where the inhibition of the acetylcholine receptor has been shown to have neuroprotective effects. Additionally, further research is needed to investigate the potential side effects and toxicity of this compound, as well as to optimize its synthesis and improve its specificity for certain enzymes and receptors.
In conclusion, this compound is a valuable tool for studying various biological processes. Its ability to inhibit the activity of certain enzymes and receptors makes it a potent and specific compound for controlling biological processes. However, its potential toxicity and limitations in lab experiments must be carefully considered when using this compound in scientific research. Further research is needed to fully understand the potential applications and limitations of this compound in scientific research.

Synthesis Methods

The synthesis of N-benzyl-N-(cyanomethyl)-2-(2,4-difluorophenoxy)acetamide involves the reaction of benzyl cyanide and 2,4-difluorophenol with ethyl chloroacetate in the presence of a base. The resulting product is then subjected to hydrolysis to yield the final compound. This synthesis method has been optimized to produce high yields of pure this compound, making it a cost-effective and efficient method for producing this compound.

Scientific Research Applications

N-benzyl-N-(cyanomethyl)-2-(2,4-difluorophenoxy)acetamide is commonly used in scientific research to study the activity of certain enzymes and receptors. This compound has been shown to inhibit the activity of protein kinase C (PKC), which plays a crucial role in cell signaling and is involved in various biological processes such as cell proliferation, differentiation, and apoptosis. This compound has also been found to be a potent inhibitor of the acetylcholine receptor, which is involved in the transmission of nerve impulses.

properties

IUPAC Name

N-benzyl-N-(cyanomethyl)-2-(2,4-difluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O2/c18-14-6-7-16(15(19)10-14)23-12-17(22)21(9-8-20)11-13-4-2-1-3-5-13/h1-7,10H,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURDUTIILOWPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC#N)C(=O)COC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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